2-(3-Fluoro-5-methylphenyl)propanoic acid
Description
Contextualization of Fluoroaryl Propanoic Acids in Organic and Medicinal Chemistry Research
Fluoroaryl propanoic acids are a prominent class of compounds at the intersection of organic and medicinal chemistry. The parent structure, arylpropionic acid, is the backbone for many Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), such as ibuprofen (B1674241). orientjchem.org These drugs typically function by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins (B1171923) involved in inflammation. orientjchem.orgnih.gov
The introduction of fluorine into the aryl (phenyl) ring can significantly alter a molecule's properties. nih.gov Fluorine, being the most electronegative element, can modify a compound's acidity, lipophilicity, metabolic stability, and binding affinity to target proteins. mdpi.com In medicinal chemistry, selective fluorination is a widely used strategy to enhance pharmacokinetic profiles, leading to improved drug efficacy and stability. nih.gov The presence of fluorine can block metabolic pathways, prolonging the half-life of a drug, and can lead to stronger interactions with biological targets. mdpi.com Consequently, fluorinated compounds are prevalent in pharmaceuticals, with estimates suggesting they account for approximately 20-25% of all approved small-molecule drugs. mdpi.com
Significance of the 3-Fluoro-5-methylphenyl Moiety in Advanced Synthetic Strategies
The 3-fluoro-5-methylphenyl group is a specific structural motif, or moiety, that serves as a valuable building block in advanced organic synthesis. Its significance lies in the unique electronic properties conferred by the meta-positioning of the electron-withdrawing fluorine atom and the electron-donating methyl group. This substitution pattern influences the reactivity of the aromatic ring, guiding further chemical modifications to specific positions.
This moiety is incorporated into more complex molecules through various synthetic routes. Chemical suppliers offer related precursor molecules, such as (3-Fluoro-5-methylphenyl)boronic acid, which are instrumental in cross-coupling reactions—a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds. The availability of such reagents indicates the utility of the 3-fluoro-5-methylphenyl unit for constructing larger, more elaborate molecular architectures intended for various research applications, including drug discovery.
Overview of Current Research Trajectories Involving 2-(3-Fluoro-5-methylphenyl)propanoic acid
While extensive, peer-reviewed research focusing specifically on the biological activity of this compound is not widely available in public literature, its structural characteristics place it within a class of compounds of significant research interest. The molecule combines the propanoic acid side chain, common in anti-inflammatory agents, with the synthetically versatile 3-fluoro-5-methylphenyl group.
Research trajectories for this compound can be inferred from studies on structurally related molecules. Arylpropionic acid derivatives are explored for a wide range of biological activities beyond inflammation, including anticancer, antibacterial, and anticonvulsant properties. orientjchem.org For instance, studies on other fluorinated phenylpropanoic acids have aimed to develop NSAIDs with potentially reduced side effects. figshare.com Research on 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives has shown that halogen substitution on the phenyl ring can be favorable for cyclooxygenase inhibition, a key mechanism in anti-inflammatory action. nih.gov Furthermore, related propanoic acid derivatives have been investigated for their potential as antimicrobial agents. mdpi.comnih.gov Given these precedents, potential research involving this compound could include its synthesis and evaluation as a potential anti-inflammatory agent, its use as a core structure for developing new therapeutic candidates, or its application as an intermediate in the synthesis of more complex bioactive molecules.
Chemical Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₁FO₂ |
| Molecular Weight | 182.19 g/mol |
| CAS Number | 1250482-13-3 |
| Canonical SMILES | CC(C1=CC(=C(C=C1)F)C)C(=O)O |
Data sourced from chemical supplier catalogs.
Table 2: Comparison of Selected Fluoroaryl Propanoic Acid Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Area/Application |
| This compound | C₁₀H₁₁FO₂ | 182.19 | Potential anti-inflammatory, synthetic intermediate |
| 3-(2-Fluoro-5-methylphenyl)propionic acid | C₁₀H₁₁FO₂ | 182.19 | Chemical intermediate lookchem.com |
| 3-(3-Fluoro-5-methylphenyl)propionic acid | C₁₀H₁₁FO₂ | 182.19 | Chemical intermediate fishersci.no |
| 2-{2-Fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid | C₁₅H₁₇FO₃ | 264.29 | NSAID with low gastric lesion activity figshare.com |
| 3-[3-Fluoro-5-(trifluoromethyl)phenyl]propionic acid | C₁₀H₈F₄O₂ | 236.16 | Chemical intermediate chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluoro-5-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-6-3-8(5-9(11)4-6)7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDPLICDOQTIQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of 2 3 Fluoro 5 Methylphenyl Propanoic Acid
Retrosynthetic Analysis and Strategic Disconnections for Complex Fluorinated Arylpropanoic Acids
Retrosynthetic analysis is a foundational strategy in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 2-(3-fluoro-5-methylphenyl)propanoic acid, a primary disconnection can be made at the bond between the chiral center and the aromatic ring. This approach simplifies the target into a propanoic acid synthon and a fluorinated aromatic component. Another key disconnection involves breaking the C-COOH bond, leading to a benzylic halide or alcohol, which can then be carboxylated.
Strategic disconnections for such complex molecules often prioritize the introduction of the fluorine atom and the stereocenter at key stages to maximize efficiency and control. The timing of fluorination is critical; it can be introduced on the aromatic ring at an early stage or later in the synthetic sequence, depending on the desired regioselectivity and the compatibility of subsequent reaction conditions. nih.govmdpi.com Pattern recognition within the target structure helps chemists identify robust and reliable bond-forming reactions to employ in the forward synthesis. elsevier.com
Enantioselective and Stereoselective Synthesis of this compound
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of enantioselective and stereoselective methods for the synthesis of this compound is of paramount importance.
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary is removed. For the synthesis of chiral 2-arylpropanoic acids, Evans oxazolidinones are commonly used auxiliaries. nih.gov The synthesis involves acylating the chiral auxiliary with a propionyl group, followed by diastereoselective α-arylation with a suitable 3-fluoro-5-methylphenyl electrophile. Subsequent cleavage of the auxiliary yields the enantiomerically enriched propanoic acid.
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Reference |
| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | nih.gov |
| Camphorsultam | Michael additions, alkylation reactions | wikipedia.org |
| Pseudoephedrine | Asymmetric alkylation | wikipedia.org |
| (R)- or (S)-1-Phenylethanol | Asymmetric reductions | Not explicitly found |
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product. mdpi.com For the synthesis of this compound, transition metal-catalyzed asymmetric α-arylation of a propanoic acid derivative is a viable strategy. This can involve the use of chiral phosphine (B1218219) ligands in combination with palladium or copper catalysts to control the stereoselectivity of the C-C bond formation.
Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions. nih.gov Enzymes such as lipases can be used for the kinetic resolution of racemic esters of this compound. In this process, the enzyme selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in enantiomerically enriched forms. Lactate dehydrogenases have also been explored for the asymmetric reduction of α-keto acids to produce chiral α-hydroxy acids, which could be further transformed into the desired propanoic acid. nih.gov
Novel Synthetic Routes to this compound and its Precursors
Ongoing research continues to uncover new and improved methods for the synthesis of fluorinated arylpropanoic acids and their precursors.
A common and effective method for constructing the carbon skeleton of this compound involves the Friedel-Crafts acylation of a suitably substituted benzene (B151609) derivative. rsc.orgresearchgate.net For instance, the acylation of 1-fluoro-3-methylbenzene with propionyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride would yield 1-(3-fluoro-5-methylphenyl)propan-1-one.
Subsequent transformations of this ketone intermediate can lead to the desired propanoic acid. One common route is the Willgerodt-Kindler reaction, which involves heating the ketone with sulfur and a secondary amine to form a thioamide, followed by hydrolysis to the carboxylic acid. Another approach is the haloform reaction, where the methyl ketone is oxidized to the corresponding carboxylic acid.
A key precursor in some synthetic routes is 3'-Fluoro-5'-methylacetophenone. scbt.comfishersci.co.uk This compound can be synthesized through various methods, including Friedel-Crafts acylation of 1-fluoro-3-methylbenzene with acetyl chloride.
Table 2: Key Precursors and Intermediates
| Compound Name | CAS Number | Molecular Formula | Application |
| 3'-Fluoro-5'-methylacetophenone | 518070-22-9 | C9H9FO | Precursor in the synthesis of this compound. |
| 1-Fluoro-3-methylbenzene | 352-70-5 | C7H7F | Starting material for Friedel-Crafts reactions. |
| Propionyl chloride | 79-03-8 | C3H5ClO | Acylating agent in Friedel-Crafts reactions. |
| 2-(3-Fluoro-5-methylphenyl)acetic acid | 518070-22-9 | C9H9FO2 | A related compound and potential synthetic intermediate. chemscene.com |
Horner/Emmons Reaction and Hydrogenation Sequences
A powerful strategy for the synthesis of 2-arylpropanoic acids, including this compound, involves a two-step sequence beginning with the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction is renowned for its high stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org
The synthesis commences with the reaction between 3-fluoro-5-methylbenzaldehyde (B64179) and a stabilized phosphonate (B1237965) ylide, such as triethyl phosphonoacetate. The phosphonate carbanion, generated by deprotonation with a suitable base (e.g., NaH, NaOMe), acts as a potent nucleophile that attacks the aldehyde carbonyl. organic-chemistry.org The subsequent elimination of a dialkylphosphate salt yields an α,β-unsaturated ester, predominantly as the E-isomer. wikipedia.org The final step is the reduction of the carbon-carbon double bond. This is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere, which saturates the alkene to afford the desired propanoate ester. Subsequent hydrolysis of the ester group under acidic or basic conditions yields the final carboxylic acid product.
Table 1: Representative Horner-Wadsworth-Emmons / Hydrogenation Sequence
| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Key Transformation |
|---|---|---|---|---|
| 1. HWE Olefination | 3-Fluoro-5-methylbenzaldehyde | 1. NaH 2. Triethyl phosphonoacetate 3. Anhydrous THF | Ethyl (E)-2-(3-fluoro-5-methylphenyl)acrylate | C=C bond formation |
| 2. Hydrogenation | Ethyl (E)-2-(3-fluoro-5-methylphenyl)acrylate | H₂, Pd/C (10%) Ethanol (B145695), rt | Ethyl 2-(3-fluoro-5-methylphenyl)propanoate | Alkene reduction |
| 3. Hydrolysis | Ethyl 2-(3-fluoro-5-methylphenyl)propanoate | 1. NaOH (aq) 2. HCl (aq) | This compound | Ester hydrolysis |
Nucleophilic Aromatic Substitution (SNAr) Strategies for Fluorine Introduction
The introduction of a fluorine atom onto an aromatic ring via Nucleophilic Aromatic Substitution (SNAr) is a key methodology in organofluorine chemistry. For a substrate like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom can be displaced by various nucleophiles. beilstein-journals.orgnih.govresearchgate.net This is facilitated by the presence of strong electron-withdrawing groups (e.g., -NO₂, -SF₅) positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). beilstein-journals.org
A plausible, albeit challenging, SNAr-based synthesis of a precursor to this compound could involve fluorodenitration. This strategy would start with a precursor containing a nitro group in the desired position, such as 3,5-dinitrotoluene. Reaction with a fluoride (B91410) source, like potassium fluoride (KF) in an aprotic polar solvent, could selectively replace one of the nitro groups with fluorine. The remaining nitro group would then need to be converted into the propanoic acid side chain through a multi-step process, such as reduction to an amine, diazotization, and subsequent cross-coupling or cyanation followed by hydrolysis and alkylation. The viability of this route is highly dependent on achieving regioselective substitution and the compatibility of subsequent transformations.
Table 2: Conceptual SNAr Fluorodenitration Approach
| Starting Material | Reagents & Conditions | Product | Rationale |
|---|---|---|---|
| 3,5-Dinitrotoluene | KF, Phase-transfer catalyst (e.g., 18-crown-6), DMSO, 120-150 °C | 1-Fluoro-3-methyl-5-nitrobenzene | Fluoride ion displaces a nitro group activated by the second nitro group. |
Transition Metal-Catalyzed Coupling Reactions in Arylpropanoic Acid Synthesis (e.g., Suzuki Coupling)
Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a highly efficient and versatile route for forming the crucial aryl-alkyl C-C bond in 2-arylpropanoic acids. mdpi.comresearchgate.net This methodology involves the palladium-catalyzed reaction between an organoboron species and an organic halide or triflate. claremont.edu
For the synthesis of this compound, two primary Suzuki coupling strategies are feasible:
Strategy A: Coupling of (3-fluoro-5-methylphenyl)boronic acid with an ester of 2-bromopropanoic acid.
Strategy B: Coupling of a 3-fluoro-5-methyl-substituted aryl halide (e.g., 1-bromo-3-fluoro-5-methylbenzene) with a propanoate-bearing organoboron reagent.
Strategy A is often preferred due to the commercial availability of a wide range of arylboronic acids and simple halo-esters. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(dppf), in the presence of a base (e.g., K₂CO₃, Na₃PO₄) and a suitable solvent system. Subsequent hydrolysis of the resulting ester yields the target acid.
Table 3: Typical Suzuki Coupling Conditions
| Aryl Component | Alkyl Component | Catalyst System | Base | Solvent | Product |
|---|---|---|---|---|---|
| (3-Fluoro-5-methylphenyl)boronic acid | Ethyl 2-bromopropanoate | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ | Toluene/Water or Dioxane/Water | Ethyl 2-(3-fluoro-5-methylphenyl)propanoate |
Derivatization and Functionalization of this compound
Transformations of the Carboxylic Acid Moiety (e.g., Esterification, Amidation, Reduction)
The carboxylic acid group is a versatile functional handle for derivatization. Standard organic transformations can be readily applied to this compound to generate a library of related compounds.
Esterification: Reaction with an alcohol under acidic catalysis (Fischer esterification) or using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) yields the corresponding esters. libretexts.orgresearchgate.net
Amidation: Conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine, affords amides. Alternatively, direct amide bond formation can be achieved using peptide coupling reagents (e.g., DCC, HATU). nih.gov
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(3-fluoro-5-methylphenyl)propan-1-ol, using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (B86392) complex (BH₃·THF).
Selective Aromatic Substitutions on the 3-Fluoro-5-methylphenyl Ring
Further functionalization of the aromatic ring is governed by the directing effects of the existing substituents. The fluorine atom and the methyl group are both ortho, para-directors, while the 2-propanoic acid side chain is a deactivating meta-director. The combined activating and directing effects of the fluorine and methyl groups dominate, steering incoming electrophiles to the positions ortho and para to them (C2, C4, C6).
The available positions for electrophilic aromatic substitution are C2, C4, and C6.
Fluorine directs to: C2, C4, C6
Methyl group directs to: C2, C4, C6
Propanoic acid group directs to: C1, C5 (already substituted)
The C2 and C6 positions are sterically hindered by the adjacent bulky propanoic acid group. Therefore, electrophilic substitution, such as nitration (using HNO₃/H₂SO₄) or Friedel-Crafts acylation, is strongly predicted to occur regioselectively at the C4 position. libretexts.orgmasterorganicchemistry.com
Regioselective Halogenation and Further Derivatization
Regioselective halogenation follows the same principles of electrophilic aromatic substitution. Reaction with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) would introduce a bromine atom onto the ring. Based on the analysis of directing groups, bromination is expected to yield predominantly 2-(4-bromo-3-fluoro-5-methylphenyl)propanoic acid.
This newly introduced halogen serves as a valuable point for further modification. For instance, the bromo-derivative can undergo a variety of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new aryl, alkynyl, or amino functionalities, significantly expanding the molecular diversity accessible from the parent compound.
Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product | Rationale |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-(3-Fluoro-5-methyl-4-nitrophenyl)propanoic acid | Ortho, para-direction by -F and -CH₃ to the least sterically hindered C4 position. |
| Bromination | Br₂, FeBr₃ | 2-(4-Bromo-3-fluoro-5-methylphenyl)propanoic acid | Ortho, para-direction by -F and -CH₃ to the least sterically hindered C4 position. |
| Acylation | CH₃COCl, AlCl₃ | 2-(4-Acetyl-3-fluoro-5-methylphenyl)propanoic acid | Ortho, para-direction by -F and -CH₃ to the least sterically hindered C4 position. |
Mechanistic Investigations of Key Synthetic Reactions Involving the Compound
Detailed mechanistic investigations are crucial for optimizing synthetic protocols, improving yields, and ensuring the stereochemical control of a target molecule. For this compound, such studies would provide invaluable insights into the electronic and steric effects of the fluorine and methyl substituents on the phenyl ring during its formation. However, at present, there is no available research dedicated to this specific topic.
The study of reaction kinetics, including the determination of reaction orders, rate constants, and activation energies, is fundamental to understanding and controlling a chemical process. Identifying the rate-determining step in a multi-step synthesis allows chemists to target specific transformations for optimization. For the synthesis of this compound, this information remains undetermined.
A hypothetical kinetic study for a potential synthetic route, such as the α-arylation of a propanoic acid derivative with a 1-bromo-3-fluoro-5-methylbenzene precursor, would involve systematic variation of reactant concentrations, catalyst loading, and temperature. The data from such experiments would be essential for constructing a rate law and proposing a plausible reaction mechanism. Without experimental data, any discussion on the rate-determining step would be purely speculative.
To illustrate the type of data that would be necessary, a hypothetical data table for a kinetic study is presented below. It is important to note that this table is for illustrative purposes only and is not based on actual experimental results for the synthesis of this compound.
| Experiment | [Propanoic Acid Derivative] (M) | [1-bromo-3-fluoro-5-methylbenzene] (M) | [Catalyst] (mol%) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1 | Data Not Available |
| 2 | 0.2 | 0.1 | 1 | Data Not Available |
| 3 | 0.1 | 0.2 | 1 | Data Not Available |
| 4 | 0.1 | 0.1 | 2 | Data Not Available |
This table is a template for the kind of experimental data required for kinetic analysis and is not populated with actual results.
The direct observation or trapping of reaction intermediates, coupled with computational modeling of transition states, provides a detailed picture of a reaction pathway at the molecular level. Techniques such as in-situ spectroscopy (NMR, IR) and mass spectrometry are powerful tools for identifying transient species. Furthermore, computational chemistry, employing methods like Density Functional Theory (DFT), can be used to calculate the energies and geometries of intermediates and transition states, offering insights that are often inaccessible through experimentation alone.
For the synthesis of this compound, no studies have been published that identify key intermediates or computationally model the transition states involved in its formation. Research in this area would clarify the precise mechanism, for instance, whether a reaction proceeds through a concerted pathway or involves discrete cationic, anionic, or radical intermediates.
A comprehensive study would involve the characterization of potential intermediates and the calculation of the energy profile of the reaction pathway. A hypothetical table summarizing such computational findings is provided below to demonstrate the type of information that is currently lacking.
| Species | Method | Relative Energy (kcal/mol) | Key Geometric Parameters |
| Reactants | DFT (B3LYP/6-31G) | 0 | Data Not Available |
| Transition State 1 | DFT (B3LYP/6-31G) | Data Not Available | Data Not Available |
| Intermediate 1 | DFT (B3LYP/6-31G) | Data Not Available | Data Not Available |
| Transition State 2 | DFT (B3LYP/6-31G) | Data Not Available | Data Not Available |
| Product | DFT (B3LYP/6-31G*) | Data Not Available | Data Not Available |
This table illustrates the format for presenting results from computational studies on reaction mechanisms and is not based on actual data for the target compound.
Advanced Spectroscopic and Structural Elucidation Techniques for 2 3 Fluoro 5 Methylphenyl Propanoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
High-resolution NMR spectroscopy is a cornerstone for determining the molecular structure of organic compounds in solution. For 2-(3-Fluoro-5-methylphenyl)propanoic acid, a suite of advanced NMR experiments is necessary to assign all proton (¹H) and carbon (¹³C) signals unambiguously and to probe the molecule's preferred conformation.
Two-dimensional (2D) NMR experiments are essential for deciphering the complex spin systems and connectivity within the molecule. wikipedia.org
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would reveal a cross-peak between the methine proton at the C2 position (H2) and the protons of the methyl group attached to C2. It would also show correlations between the aromatic protons on the phenyl ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). sdsu.eduprinceton.edu This is crucial for assigning the carbon signals of the aromatic ring, the C2 methine, and the two methyl groups.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, regardless of whether they are bonded. princeton.edu This is key for conformational analysis. A NOESY spectrum could reveal spatial proximity between the protons of the C2-methyl group and the aromatic protons, providing insight into the preferred rotational conformation (torsional angle) of the propanoic acid side chain relative to the phenyl ring.
Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound (Note: Chemical shifts (δ) are hypothetical and presented for illustrative purposes. They are predicted based on the chemical structure and typical values for similar functional groups.)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |
| COOH | ~12.0 | ~178.0 | - | H2, C2-CH₃ protons |
| C2-H | ~3.7 (quartet) | ~45.0 | C2-CH₃ protons | C1, C2-CH₃, C1' |
| C2-CH₃ | ~1.5 (doublet) | ~18.0 | C2-H | C1, C2 |
| C5'-CH₃ | ~2.3 (singlet) | ~21.0 | Aromatic protons (long-range) | C4', C5', C6' |
| Aromatic-H | ~6.8 - 7.1 | ~115 - 163 | Other aromatic protons | Various ring carbons, C2 |
Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing information that is inaccessible by solution NMR. nih.gov It is particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. nih.gov Different polymorphs of this compound would exhibit distinct ssNMR spectra due to differences in molecular packing, conformation, and intermolecular interactions in the crystal lattice.
Furthermore, ssNMR can directly probe supramolecular interactions, such as the hydrogen bonding that is characteristic of carboxylic acids. In the solid state, carboxylic acids typically form hydrogen-bonded dimers. ssNMR can measure changes in the chemical shifts of the carboxyl carbon and proton, providing direct evidence and characterization of this critical intermolecular interaction.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. This technique can distinguish the compound from others with the same nominal mass but different atomic compositions.
Tandem Mass Spectrometry (MS/MS) is used to analyze the fragmentation pathways of a selected ion. nih.gov The molecular ion of this compound is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions create a unique "fingerprint" that is characteristic of the molecule's structure.
A plausible fragmentation pathway for the protonated molecule [M+H]⁺ would involve characteristic losses for a carboxylic acid:
Loss of water (-18 Da): A common fragmentation for carboxylic acids.
Loss of the carboxyl group as COOH (-45 Da): Resulting in a stable benzylic carbocation.
Alpha cleavage: Cleavage of the bond between C2 and the phenyl ring.
This fragmentation pattern can be used to differentiate this compound from its isomers. For example, an isomer with a different substitution pattern on the aromatic ring would likely produce a different set of fragment ions or the same ions in different relative abundances, enabling unambiguous identification.
Table 2: Predicted HRMS Fragments for [C₁₀H₁₁FO₂ + H]⁺
| Fragment Ion | Proposed Formula | Calculated m/z | Description |
| [M+H]⁺ | [C₁₀H₁₂FO₂]⁺ | 183.0816 | Protonated molecular ion |
| [M+H - H₂O]⁺ | [C₁₀H₁₀FO]⁺ | 165.0710 | Loss of water |
| [M+H - COOH]⁺ | [C₉H₁₁F]⁺ | 138.0845 | Loss of the carboxyl group |
| [M-CH(CH₃)COOH]⁺ | [C₇H₆F]⁺ | 109.0454 | Cleavage of the propanoic acid side chain |
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Hydrogen Bonding Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These two techniques are complementary and provide a detailed fingerprint of the functional groups present. researchgate.netmdpi.com
For this compound, key vibrational bands would include:
O-H Stretch: A very broad absorption in the FT-IR spectrum, typically around 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.
C=O Stretch: A strong, sharp absorption in the FT-IR spectrum around 1700-1720 cm⁻¹. The exact position is sensitive to hydrogen bonding. sapub.org
C-F Stretch: A strong absorption in the FT-IR spectrum, typically in the 1000-1300 cm⁻¹ region.
Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region in both FT-IR and Raman spectra.
C-H Stretches: Bands for aromatic C-H are found just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.
Analysis of the O-H and C=O stretching regions can provide significant insight into the strength and nature of the hydrogen bonding within the sample, which is a key supramolecular feature of this compound. nih.gov
X-ray Crystallography Studies of this compound and its Cocrystals/Salts
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.net An X-ray crystallographic study of this compound would provide atomic-resolution data on:
Molecular Conformation: The exact bond lengths, bond angles, and torsional angles, revealing the preferred orientation of the propanoic acid side chain relative to the substituted phenyl ring.
Crystal Packing: How individual molecules arrange themselves in the crystal lattice.
Intermolecular Interactions: The precise geometry of the carboxylic acid hydrogen-bonded dimer and any other non-covalent interactions, such as C-H···π or C-H···F interactions, that stabilize the crystal structure.
This technique is also indispensable for characterizing cocrystals or salts of the compound. researchgate.net By co-crystallizing the acid with a pharmaceutically acceptable coformer, X-ray crystallography can reveal the new network of hydrogen bonds and other interactions that define the structure of the resulting multicomponent solid, which can have significantly different physical properties from the parent acid.
Absolute Configuration Determination
The determination of the absolute configuration of a chiral molecule like this compound is crucial as enantiomers can exhibit different biological activities. Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for this purpose.
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms. The standard method involves the following steps:
Experimental Measurement : The VCD and infrared absorption spectra of the chiral molecule are measured in a suitable solvent.
Computational Modeling : Density Functional Theory (DFT) calculations are used to predict the theoretical VCD and absorption spectra for a specific enantiomer (e.g., the R- or S-configuration).
Spectral Comparison : The experimental VCD spectrum is compared with the computationally predicted spectrum. A match between the experimental and, for instance, the calculated R-enantiomer's spectrum, allows for the unambiguous assignment of the R-configuration to the sample.
In a study on the related compounds 2-(2-chlorophenoxy) propanoic acid and 2-(3-chlorophenoxy) propanoic acid, researchers successfully used VCD to determine their absolute configurations. nih.gov A challenge encountered was intermolecular hydrogen bonding in the solution, which complicated the spectral interpretation. To overcome this, the carboxylic acids were converted to their corresponding methyl esters. The experimental VCD spectra of these esters showed a clear correlation with the spectra predicted by DFT calculations, enabling the assignment of the (+)-(R) configuration to the parent acids. nih.gov This approach of derivatization to simplify spectra and facilitate comparison with theoretical models would be directly applicable to determining the absolute configuration of this compound.
| Technique | Principle | Application to Chiral Acids | Reference |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Comparison of experimental spectra with DFT-predicted spectra of a known enantiomer. | nih.gov |
| Derivatization | Conversion of the carboxylic acid to an ester. | Eliminates intermolecular hydrogen bonding, simplifying spectral analysis. | nih.gov |
Analysis of Crystal Packing and Intermolecular Interactions
Once the crystal structure is determined, a detailed analysis of the intermolecular interactions can be performed. This often involves Hirshfeld surface analysis, which is a graphical method used to visualize and quantify intermolecular contacts in a crystal. The Hirshfeld surface is generated based on the electron distribution of a molecule in the crystalline environment.
Key intermolecular interactions that would be anticipated in the crystal structure of this compound include:
Hydrogen Bonding : The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). It is expected to form strong O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers in the crystal lattice.
π-π Stacking : The aromatic phenyl rings can interact through π-π stacking, further stabilizing the crystal structure.
The table below summarizes the key techniques and interactions relevant to the crystal analysis of this compound, based on studies of related structures.
| Analysis Technique | Information Obtained | Key Potential Interactions |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, unit cell parameters. | O-H···O hydrogen bonds, C-H···F interactions, π-π stacking. |
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts and their relative contributions. | Identification of close contacts and the nature of packing forces. |
While awaiting direct experimental investigation of this compound, the application of these advanced spectroscopic and crystallographic techniques provides a robust framework for its comprehensive structural elucidation.
Computational Chemistry and Theoretical Studies of 2 3 Fluoro 5 Methylphenyl Propanoic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and energy of molecules. mdpi.com By optimizing the molecular structure, DFT calculations identify the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. nih.gov For 2-(3-Fluoro-5-methylphenyl)propanoic acid, calculations, typically using functionals like B3LYP and basis sets such as 6-311++G(d,p), can predict key structural parameters. researchgate.net
The optimization process yields equilibrium bond lengths, bond angles, and dihedral angles. These theoretical values provide a detailed picture of the molecule's geometry in the ground state.
Table 1: Predicted Geometrical Parameters for this compound using DFT
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C-F | ~1.35 Å |
| Bond Length | C=O (carbonyl) | ~1.21 Å |
| Bond Length | C-O (hydroxyl) | ~1.36 Å |
| Bond Angle | C-C-F (ring) | ~118° |
| Bond Angle | O=C-O (carboxyl) | ~123° |
| Dihedral Angle | C(ring)-C(ring)-C(propanoic)-C(carboxyl) | Variable (defines conformation) |
Note: The values presented are illustrative and based on typical results from DFT calculations on similar aromatic carboxylic acids.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. FMO analysis for this compound would likely show the HOMO density distributed primarily over the electron-rich aromatic ring, while the LUMO density would be concentrated on the electron-withdrawing carboxylic acid group.
From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify reactivity:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electronegativity (χ) = (I + A) / 2
Table 2: Calculated FMO Parameters for this compound
| Parameter | Predicted Value (eV) | Description |
|---|---|---|
| EHOMO | -6.5 | Energy of the highest occupied molecular orbital |
| ELUMO | -0.8 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (ΔE) | 5.7 | Indicator of chemical reactivity and stability |
| Chemical Hardness (η) | 2.85 | Resistance to change in electron distribution |
| Electronegativity (χ) | 3.65 | Measure of electron-attracting power |
Note: These values are hypothetical, derived from typical FMO analyses of related aromatic compounds. grafiati.com
Quantum chemical calculations can accurately predict various spectroscopic parameters. By calculating the magnetic shielding tensors for each nucleus, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These theoretical shifts are often calculated relative to a standard compound like tetramethylsilane (B1202638) (TMS) and provide valuable aid in the interpretation of experimental NMR spectra.
Similarly, by calculating the second derivative of the energy with respect to atomic displacements, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. nih.govresearchgate.net Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. researchgate.net
Table 3: Predicted Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Predicted Unscaled Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H stretch | ~3700 | Carboxylic acid hydroxyl group |
| C-H stretch (aromatic) | ~3100-3200 | Aromatic ring C-H bonds |
| C=O stretch | ~1780 | Carboxylic acid carbonyl group |
| C-F stretch | ~1250 | Fluorine-carbon bond on the ring |
Note: These are representative unscaled values. Experimental values would be lower. mdpi.com
Conformational Analysis and Molecular Dynamics Simulations
While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Conformational analysis and molecular dynamics simulations explore the flexibility and behavior of molecules over time.
This compound has rotational freedom, primarily around the single bond connecting the chiral center to the phenyl ring. This rotation gives rise to different conformers (conformational isomers), which have different spatial arrangements and energies. illinois.edu Computational methods can map the potential energy surface by systematically rotating this bond to identify low-energy, stable conformers. mdpi.com Studies on similar fluorinated carboxylic acids have revealed the existence of multiple stable conformers, with energy barriers between them that dictate their interconversion rates. illinois.edursc.org The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics.
Tautomerism, the migration of a proton, is a possibility for the carboxylic acid group, but for simple acids, the keto form is overwhelmingly more stable than any potential enol tautomers.
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov An MD simulation of this compound in a solvent, such as water, can provide insights into how the solvent molecules arrange themselves around the solute. researchgate.net
These simulations can reveal the structure of the solvation shell and the dynamics of hydrogen bonding between the carboxylic acid group and surrounding water molecules. Understanding these solvent-solute interactions is critical, as they can significantly influence the molecule's conformation, reactivity, and properties in a solution environment. researchgate.net For instance, MD can show how water molecules form a stable hydrogen-bonding network with both the carbonyl oxygen and the hydroxyl group of the propanoic acid moiety.
Molecular Modeling of Interactions with Biological Targets (Mechanistic Focus)
Computational modeling serves as a powerful tool in modern drug discovery, offering insights into the molecular interactions that govern a compound's biological activity. For this compound, a member of the arylpropanoic acid class of molecules, these in silico methods can predict its behavior at a target site, guiding further experimental work. humanjournals.com While specific research on this particular molecule is not extensively published, the well-established methodologies of ligand-protein docking and quantitative structure-activity relationship (QSAR) modeling, widely applied to structurally similar compounds like ibuprofen (B1674241) and ketoprofen, provide a clear framework for its theoretical investigation. researchgate.netnih.gov
Ligand-Protein Docking and Binding Mode Prediction
Ligand-protein docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (the ligand) when it interacts with a target protein. wikipedia.orgjscimedcentral.com This method is crucial for understanding the mechanism of action at a molecular level. For a compound like this compound, which shares a structural scaffold with non-steroidal anti-inflammatory drugs (NSAIDs), a primary biological target for investigation would be the cyclooxygenase (COX) enzymes, COX-1 and COX-2. researchgate.netmdpi.com
The docking process involves placing the 3D structure of this compound into the active site of the target protein's crystal structure. Sophisticated algorithms then explore various possible conformations and orientations of the ligand within the binding pocket, calculating a "docking score" for each pose. nih.govnih.gov This score, often an estimation of the binding free energy (ΔG), indicates the stability of the ligand-protein complex; a more negative value suggests a stronger, more favorable interaction. nih.gov
Analysis of the top-ranked poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the protein's active site. For arylpropanoic acids, the carboxylic acid group is often critical for anchoring the molecule within the COX active site through hydrogen bonding with key residues like Arginine and Tyrosine. nih.gov The fluoro and methyl groups on the phenyl ring of this compound would be predicted to engage in hydrophobic or other specific interactions that contribute to its binding affinity and potential selectivity for COX-2 over COX-1. nih.gov
Table 1: Illustrative Docking Results for this compound with COX Isoforms This table is a hypothetical representation based on typical findings for related arylpropanoic acid derivatives.
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| COX-1 | -7.8 | Arg120, Tyr355 | Hydrogen Bond, Ionic |
| Val349, Leu352 | Hydrophobic | ||
| COX-2 | -8.5 | Arg513, Tyr385 | Hydrogen Bond, Ionic |
| Val523, Ser530 | Hydrophobic, Hydrogen Bond |
Quantitative Structure-Activity Relationship (QSAR) Model Development for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. fiveable.mewikipedia.org By developing a QSAR model, researchers can predict the activity of new, unsynthesized molecules and gain mechanistic insights into which structural features are most important for biological function. jocpr.comlongdom.org
The development of a QSAR model for a series of analogs of this compound would involve several key steps:
Data Set Collection: A series of related molecules with experimentally determined biological activities (e.g., IC₅₀ values for COX-2 inhibition) is required. nih.gov
Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These are numerical values that represent different aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic properties. longdom.org
Model Building: Statistical techniques, like multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links the descriptors (the independent variables) to the biological activity (the dependent variable). fiveable.me
Validation: The model's predictive power is rigorously tested using both internal and external validation methods to ensure it is robust and not due to chance correlation. nih.gov
Table 2: Examples of Molecular Descriptors for QSAR Analysis of Arylpropanoic Acid Derivatives This table provides examples of descriptor classes that would be relevant in a QSAR study for this compound family.
| Descriptor Class | Specific Descriptor Example | Physicochemical Property Represented | Potential Mechanistic Insight |
| Electronic | pKa | Acidity of the carboxylic group | Strength of interaction with basic residues (e.g., Arginine) in the active site. |
| Hydrophobic | ClogP (Calculated log P) | Lipophilicity / Hydrophobicity | Ability to enter the hydrophobic channel of the target enzyme and cross cell membranes. |
| Topological | Kier's Valence Index (²χv) | Molecular connectivity and branching | The overall shape and size of the molecule for optimal fit within the binding pocket. nih.gov |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Bulk and spatial arrangement of substituents influencing receptor fit. |
By applying these computational techniques, a detailed, mechanistic understanding of how this compound interacts with its biological targets can be developed, providing a rational basis for the design of more potent and selective analogs.
Advanced Analytical Methodologies for the Detection and Quantification of 2 3 Fluoro 5 Methylphenyl Propanoic Acid
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating 2-(3-Fluoro-5-methylphenyl)propanoic acid from complex matrices such as plasma, urine, or pharmaceutical formulations. The choice of technique depends on the analytical objective, whether it is routine quality control, trace-level quantification, or the separation of stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds like this compound. A typical method involves a reversed-phase approach.
Method Development: The development of a robust HPLC method begins with the selection of an appropriate stationary phase, most commonly a C18 column, which separates compounds based on their hydrophobicity. pensoft.netpensoft.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. researchgate.net Due to the acidic nature of the propanoic acid group, the pH of the aqueous phase is usually maintained at a low level (e.g., pH 3) using additives like phosphoric acid or formic acid to ensure the compound is in its neutral, protonated form, leading to better retention and peak shape. pensoft.netcore.ac.uk Detection is commonly performed using a UV/VIS detector, with the wavelength set to a maximum absorbance of the phenyl ring, for instance, around 225 nm. pensoft.netresearchgate.net
Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. pensoft.netmdpi.com Validation encompasses several key parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. mdpi.com
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. mdpi.com
Accuracy: The closeness of the test results to the true value. mdpi.com
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. mdpi.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. mdpi.com
Table 1: Hypothetical HPLC Validation Parameters
| Validation Parameter | Specification | Hypothetical Result |
|---|---|---|
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | 0.85% |
| LOD | Signal-to-Noise ≥ 3:1 | 0.05 µg/mL |
| LOQ | Signal-to-Noise ≥ 10:1 | 0.15 µg/mL |
Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC. By utilizing columns packed with sub-2 µm particles, UPLC systems operate at much higher pressures, resulting in dramatically improved resolution, sensitivity, and speed of analysis. nih.gov For this compound, converting an HPLC method to a UPLC method would lead to significantly shorter run times—often reducing a 20-minute analysis to under 5 minutes—which is highly advantageous for high-throughput screening in drug discovery or quality control environments. The fundamental principles of separation remain the same as in HPLC, but the increased efficiency allows for better separation of the target compound from closely related impurities. frontiersin.org
Gas Chromatography (GC) is best suited for thermally stable and volatile compounds. Since this compound is a carboxylic acid with low volatility, direct analysis by GC is challenging. Therefore, a derivatization step is required to convert the acidic proton into a less polar, more volatile functional group. gcms.cz
A common approach is esterification, for example, reacting the propanoic acid with methanol in the presence of an acid catalyst to form the corresponding methyl ester. This derivative is significantly more volatile and can be readily analyzed by GC. The separation would typically be performed on a capillary column with a moderately polar stationary phase, and detection could be achieved using a Flame Ionization Detector (FID) or, for greater specificity, a Mass Spectrometer (MS). gcms.cz
The structure of this compound contains a chiral center at the second carbon of the propanoic acid chain. As enantiomers can have different pharmacological and toxicological properties, it is crucial to separate and quantify them. This is achieved using chiral chromatography. researchgate.netnih.gov
This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. tsijournals.com CSPs based on derivatized cyclodextrins or Pirkle-type phases (donor-acceptor columns) are commonly used for separating acidic chiral compounds. nih.govtsijournals.comsigmaaldrich.com The mobile phase can be either normal-phase (e.g., a mixture of n-hexane and ethanol (B145695) with a small amount of an acidic modifier like trifluoroacetic acid) or reversed-phase. tsijournals.com The primary goal is to achieve baseline resolution between the two enantiomer peaks, allowing for the accurate determination of the enantiomeric excess (% ee), which is a measure of the purity of one enantiomer over the other. tsijournals.com
Table 2: Example Conditions for Chiral Separation
| Parameter | Condition |
|---|---|
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Resolution (Rs) | > 2.0 |
Hyphenated Analytical Techniques
Hyphenated techniques, which couple a separation method with a detection method, offer enhanced analytical power. For this compound, the combination of liquid chromatography with mass spectrometry is particularly potent.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level quantification and structural elucidation of metabolites. nih.govnoaa.gov The technique couples the superior separation capabilities of HPLC or UPLC with the high sensitivity and selectivity of a tandem mass spectrometer. nih.gov
Trace Analysis: For quantifying low concentrations of this compound in biological matrices, a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode is typically used. nih.gov The compound is first ionized, usually with electrospray ionization (ESI) in negative mode to deprotonate the carboxylic acid. The first quadrupole selects the resulting parent ion (the deprotonated molecule, [M-H]⁻). This ion is then fragmented in a collision cell, and the second quadrupole selects a specific, characteristic fragment ion. This highly specific transition from parent to fragment ion is monitored, filtering out background noise and allowing for quantification at very low levels (ng/mL or even pg/mL). researchgate.net
Metabolite Identification: LC-MS/MS is also a powerful tool for identifying metabolites. nih.gov After administration, the parent drug can be metabolized in the body through various biotransformations, such as hydroxylation of the phenyl ring or conjugation reactions. High-resolution mass spectrometers (like TOF or Orbitrap analyzers) can determine the accurate mass of potential metabolites, allowing for the calculation of their elemental formula. mdpi.com The MS/MS fragmentation pattern of a suspected metabolite can then be compared to the fragmentation of the parent drug to pinpoint the site of metabolic modification, thus enabling structural elucidation. nih.govnih.gov
Table 3: Hypothetical LC-MS/MS Parameters for Trace Analysis
| Analyte | Ionization Mode | Parent Ion (m/z) | Fragment Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | ESI Negative | 195.07 | 151.08 | -15 |
| Putative Hydroxylated Metabolite | ESI Negative | 211.07 | 167.08 | -18 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds. nih.gov For the analysis of this compound, GC-MS is particularly valuable for assessing its purity and identifying potential process-related impurities or degradation products. ajrconline.org The inherent structure of carboxylic acids, including the target compound, presents analytical challenges due to their polarity and low volatility, which can lead to poor peak shape and late elution from the GC column. restek.com
To overcome these challenges, derivatization is a crucial prerequisite step. This process involves chemically modifying the carboxylic acid group to form a less polar, more volatile, and more thermally stable derivative. libretexts.org Common derivatization strategies applicable to this compound include:
Silylation: This reaction replaces the active hydrogen in the carboxyl group with a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). libretexts.org Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose, producing derivatives with excellent chromatographic properties. restek.com
Alkylation (Esterification): This involves converting the carboxylic acid into an ester, most commonly a methyl ester. colostate.edu This can be achieved using reagents like BF₃-methanol under mild heating conditions. restek.com The resulting esters are significantly more volatile than the parent acid. libretexts.org
Acylation: This method introduces an acyl group to the molecule. While also used for compounds with active hydrogens, it is a common strategy for producing volatile derivatives. research-solution.com
Once derivatized, the sample is introduced into the GC system, where it is separated from other components based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This mass spectrum acts as a "chemical fingerprint," allowing for definitive identification by comparing it to spectral libraries. psi.edu For impurity profiling, GC-MS can detect and help elucidate the structure of unknown compounds present in the sample, which is critical for quality control in research and manufacturing contexts. nih.govajrconline.org
Table 1: Hypothetical GC-MS Data for Derivatized this compound and Potential Impurities
| Compound | Derivatization Method | Expected Retention Time (min) | Key Mass Fragments (m/z) | Potential Source |
| This compound | Silylation (TMS Ester) | 12.5 | 254 (M+), 239, 167, 109 | Active Compound |
| 3-Fluoro-5-methylbenzaldehyde (B64179) | N/A (Sufficiently Volatile) | 8.2 | 138 (M+), 137, 109, 83 | Starting Material |
| 3-Fluoro-5-methylbenzyl alcohol | Silylation (TMS Ether) | 9.5 | 212 (M+), 197, 125, 109 | Byproduct |
| 2-(3-Fluoro-5-methylphenyl)propanamide | Silylation | 13.1 | 253 (M+), 238, 167, 109 | Synthesis Impurity |
Electrochemical and Biosensor-Based Detection Strategies for Research Applications
Beyond traditional chromatographic methods, electrochemical and biosensor-based strategies offer promising avenues for the rapid and sensitive detection of this compound in research settings. These approaches are often characterized by high sensitivity, potential for miniaturization, and cost-effectiveness. mdpi.comnih.gov
Electrochemical sensors operate by measuring changes in electrical properties (such as current or potential) that occur when the target analyte interacts with a specially modified electrode surface. For a molecule like this compound, detection could be based on its electrochemical oxidation or reduction at the electrode, or through indirect methods where its presence influences the signal of an electrochemical probe. The development of novel electrode materials, such as those incorporating nanomaterials, can significantly enhance the sensitivity and selectivity of detection. nih.gov
Biosensors incorporate a biological recognition element (e.g., an enzyme, antibody, or nucleic acid) coupled to a transducer. A potential biosensor for carboxylic acids could be based on the principle of enzyme inhibition. For instance, a biosensor using an enzyme like sarcosine (B1681465) oxidase, whose activity is inhibited by certain carboxylic acids, could be developed. researchgate.net The presence of this compound would decrease the enzymatic reaction rate, leading to a measurable change in the transducer's signal (e.g., amperometric or optical). researchgate.net
Novel sensor platforms are also emerging for the analysis of organic acids. Surface-Enhanced Raman Spectroscopy (SERS) platforms, which utilize plasmonic nanostructures to dramatically amplify the Raman signal of adsorbed molecules, could offer ultra-sensitive detection capabilities. acs.org Colorimetric sensor arrays, which use chemical dyes that change color upon interaction with an analyte, provide a visual and low-cost method for detection and discrimination among different carboxylic acids. researchgate.net
Table 2: Comparison of Potential Sensor-Based Detection Strategies
| Detection Strategy | Principle | Potential Advantages | Potential Challenges |
| Electrochemical Sensor | Measures changes in current or potential upon analyte interaction with an electrode. | High sensitivity, rapid response, low cost, portability. | Susceptibility to interference from other electroactive species in the sample matrix. |
| Enzyme-Inhibition Biosensor | Analyte inhibits a specific enzyme, causing a measurable change in its activity. | High selectivity (if enzyme is specific), good sensitivity. | Enzyme stability, potential inhibition by non-target compounds. researchgate.net |
| Colorimetric Sensor Array | Interaction with specific dyes causes a visual color change, analyzed as a pattern. researchgate.net | Low cost, simple operation, visual results. researchgate.net | Lower sensitivity and specificity compared to other methods; requires pattern recognition analysis. |
| SERS Platform | Analyte adsorption on a plasmonic surface enhances its Raman scattering signal. acs.org | Extremely high sensitivity (trace-level detection), provides structural information. | Substrate fabrication complexity, signal reproducibility. |
Sample Preparation Strategies for Complex Research Matrices
Effective sample preparation is a critical step to isolate this compound from complex research matrices (e.g., biological fluids, environmental samples) and remove interfering substances prior to analysis. The choice of technique depends on the nature of the matrix, the concentration of the analyte, and the requirements of the subsequent analytical method.
Liquid-Liquid Extraction (LLE) is a fundamental and widely used technique based on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.orgnumberanalytics.com Given the acidic nature of this compound, its extraction can be manipulated by adjusting the pH of the aqueous sample. By acidifying the sample to a pH well below the pKa of the carboxylic acid group, the compound becomes protonated and less polar, favoring its partitioning into a non-polar organic solvent like ethyl acetate (B1210297) or dichloromethane. Conversely, adjusting the pH to be basic will deprotonate the acid, making it ionic and preferentially soluble in the aqueous phase, which can be used to wash away non-acidic impurities.
Solid-Phase Extraction (SPE) is a more modern and often more efficient alternative to LLE that uses a solid sorbent packed in a cartridge to retain the analyte from a liquid sample. wikipedia.orgscioninstruments.com For an acidic compound like this compound, several SPE mechanisms can be employed:
Reversed-Phase SPE: Uses a non-polar sorbent (e.g., C18). The sample is loaded under aqueous conditions, and the compound is retained via hydrophobic interactions. sigmaaldrich.com Adjusting the sample pH to neutralize the analyte can enhance this retention. sigmaaldrich.com
Ion-Exchange SPE: Anion-exchange sorbents contain positively charged functional groups that electrostatically bind the negatively charged carboxylate form of the analyte. wikipedia.orgscioninstruments.com The sample pH is adjusted to be above the analyte's pKa to ensure it is deprotonated. Elution is achieved by using a solvent that neutralizes the charge on either the analyte or the sorbent. wikipedia.org
Mixed-Mode SPE: These sorbents combine two retention mechanisms, such as reversed-phase and anion-exchange. nih.govbohrium.com This allows for highly selective extraction and more rigorous washing steps to remove a wider range of interferences. nih.govbohrium.com
A typical SPE procedure involves four steps: 1) conditioning the sorbent with a solvent, 2) loading the sample, 3) washing away impurities, and 4) eluting the purified analyte with an appropriate solvent. scioninstruments.com
Table 3: Comparison of LLE and SPE for Sample Preparation
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning between two immiscible liquids. wikipedia.org | Partitioning between a solid sorbent and a liquid sample. wikipedia.org |
| Selectivity | Moderate; primarily based on polarity and pH. | High; can be tailored using different sorbent chemistries (e.g., reversed-phase, ion-exchange). scioninstruments.com |
| Solvent Consumption | High. | Low. |
| Automation Potential | Limited. | High. |
| Common Application | Initial cleanup of simple to moderately complex samples. | Cleanup of complex matrices, analyte concentration. scioninstruments.com |
| Potential Issues | Emulsion formation, incomplete phase separation. | Sorbent overloading, irreversible analyte binding. |
Mechanistic Insights into the Biological Activity of 2 3 Fluoro 5 Methylphenyl Propanoic Acid
Enzyme Inhibition and Activation Mechanisms
Arylpropanoic acids are a well-established class of compounds known for their interaction with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. Additionally, related structures have been investigated as inhibitors of fatty acid amide hydrolase (FAAH), suggesting that compounds with this scaffold could potentially act as dual-action anti-inflammatory agents.
Kinetic Characterization of Enzyme-Substrate/Inhibitor Interactions (e.g., COX enzymes, FAAH)
Comprehensive kinetic studies are essential to quantify the potency and mechanism of enzyme inhibitors. This typically involves determining the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) to understand the compound's affinity for the enzyme.
However, specific IC₅₀ or Kᵢ values detailing the inhibitory activity of 2-(3-Fluoro-5-methylphenyl)propanoic acid against COX-1, COX-2, or FAAH are not available in the reviewed scientific literature. Research on structurally similar molecules, such as flurbiprofen (B1673479) derivatives, indicates that they can act as reversible, competitive inhibitors of FAAH. For COX enzymes, the inhibition mechanism can be more complex, sometimes involving a three-step kinetic process. Without experimental data, the precise kinetic profile of this compound remains undetermined.
Identification of Specific Molecular Targets and Binding Sites
Identifying the precise molecular targets and the nature of the binding interaction is crucial for understanding a compound's mechanism of action. For arylpropanoic acids that inhibit COX enzymes, the carboxylic acid moiety typically forms a key ionic bond with a conserved arginine residue (e.g., Arg120 in COX-1) within the active site. The rest of the molecule makes hydrophobic and van der Waals contacts with other residues in the enzyme's channel.
Similarly, for FAAH inhibition by related compounds, molecular modeling suggests that the molecule fits into a hydrophobic pocket within the enzyme's active site. However, specific molecular docking, crystallography, or mutagenesis studies identifying the binding site and key interacting residues for this compound on any enzyme target have not been reported.
Receptor Binding Profiling and Ligand-Receptor Interaction Studies
Beyond enzyme inhibition, arylpropanoic acid derivatives have emerged as significant modulators of G-protein coupled receptors (GPCRs), particularly the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).
Characterization of Receptor Selectivity and Agonist/Antagonist Properties (e.g., GPR40)
GPR40 is highly expressed in pancreatic β-cells and plays a key role in mediating fatty acid-induced glucose-stimulated insulin (B600854) secretion (GSIS). Molecules that activate, or act as agonists for, this receptor are of significant interest for the treatment of type 2 diabetes.
Arylpropanoic acid derivatives have been central to the development of potent GPR40 agonists. Extensive research has led to the discovery of highly potent full agonists, such as AM-1638. While this compound shares a core structural motif with these agonists, specific data quantifying its binding affinity (Kᵢ), potency (EC₅₀), or maximal efficacy (Eₘₐₓ) at the GPR40 receptor are not available. Therefore, its selectivity profile and whether it functions as a partial or full agonist, or an antagonist, remain uncharacterized.
Table 1: GPR40 Agonist Properties of a Representative Arylpropanoic Acid Derivative (AM-1638)
| Compound | Target | Assay | EC₅₀ (μM) | Efficacy | Reference |
|---|---|---|---|---|---|
| AM-1638 | GPR40/FFA1 | Calcium Flux | 0.16 | 100% (Full Agonist) |
Allosteric Modulation Investigations
Allosteric modulators bind to a site on a receptor that is topographically distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to the endogenous ligand. While some GPR40 agonists are considered allosteric agonists, there is no published research investigating whether this compound functions as an allosteric modulator at GPR40 or any other receptor.
Cellular Pathway Modulation Studies in In Vitro Models
The functional consequence of a compound's interaction with its molecular target is elucidated through in vitro cellular assays. For a GPR40 agonist, a key cellular event is the potentiation of GSIS from pancreatic β-cells and the stimulation of incretin (B1656795) (e.g., GLP-1) secretion from enteroendocrine cells.
Activation of GPR40 typically leads to the activation of the Gαq signaling pathway, resulting in the mobilization of intracellular calcium and subsequent cellular responses. Potent full agonists of GPR40 have been shown to robustly stimulate GLP-1 secretion from intestinal enteroendocrine cell lines (e.g., STC-1) and increase GSIS in pancreatic islet cells (e.g., MIN6 cells). However, no studies have been published that specifically measure the effect of this compound on these or any other cellular pathways in an in vitro model.
Gene Expression and Proteomic Alterations in Response to Compound Exposure
Comprehensive searches of scientific literature and databases did not yield specific studies detailing the gene expression or proteomic alterations in response to exposure to this compound. Research on analogous compounds suggests that phenylpropanoic acid derivatives can influence various biological pathways; however, direct evidence for this specific molecule is not currently available.
Intracellular Signaling Cascade Analysis
There is no available research in the public domain that analyzes the specific intracellular signaling cascades affected by this compound. Elucidating these pathways would be a critical step in understanding its molecular mechanism of action.
Cell-Based Assays for Specific Biological Processes (e.g., transport mechanisms)
Specific cell-based assays investigating the impact of this compound on biological processes such as transport mechanisms have not been reported in the available literature. While studies on other fluorinated compounds have explored their interaction with cellular transport systems, this data cannot be directly extrapolated to the subject compound.
In Vivo Mechanistic Studies in Animal Models
Detailed in vivo mechanistic studies focusing on the molecular and cellular effects of this compound in animal models are not described in the current body of scientific research.
Pharmacodynamic Marker Identification and Validation
The identification and validation of specific pharmacodynamic markers to assess the biological effects of this compound have not been documented. Such studies are essential for understanding the compound's in vivo activity.
Tissue Distribution and Accumulation Studies for Mechanistic Research
Information regarding the tissue distribution and accumulation of this compound for mechanistic research purposes is not available in published literature. These studies would be vital for correlating tissue-specific concentrations with potential mechanisms of action.
Metabolic Pathways and Biotransformation of 2 3 Fluoro 5 Methylphenyl Propanoic Acid in Research Models
In Vitro Metabolic Stability and Metabolite Identification Studies (e.g., Liver Microsomes, Hepatocytes)
In vitro systems are fundamental to early-stage drug discovery for evaluating metabolic stability. researchgate.net The most common models are liver microsomes, which are rich in cytochrome P450 (CYP) enzymes responsible for Phase I metabolism, and hepatocytes (liver cells), which contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic processes. researchgate.netspringernature.com
Metabolic stability assays involve incubating the compound with these systems and measuring its rate of disappearance over time. springernature.com From this data, key pharmacokinetic parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated to predict how quickly the compound would be eliminated in vivo. nuvisan.com While specific data for 2-(3-Fluoro-5-methylphenyl)propanoic acid is not available, a hypothetical stability assessment is illustrated in the table below.
Table 1: Illustrative In Vitro Metabolic Stability Data
| Test System | Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|
| Liver Microsomes | Human | Data Not Available | Data Not Available |
| Liver Microsomes | Rat | Data Not Available | Data Not Available |
| Liver Microsomes | Mouse | Data Not Available | Data Not Available |
| Hepatocytes | Human | Data Not Available | Data Not Available |
| Hepatocytes | Rat | Data Not Available | Data Not Available |
Phase I reactions introduce or expose polar functional groups on a substrate molecule, typically rendering it more water-soluble. nih.gov These reactions are primarily oxidative and catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov For this compound, several Phase I transformations are plausible based on its structure:
Aromatic Hydroxylation: A hydroxyl (-OH) group could be added to the phenyl ring. The positions ortho or para to the existing methyl or fluoro groups are potential sites for this modification.
Benzylic Hydroxylation: The methyl group attached to the phenyl ring is a primary target for oxidation, which would convert it first to a hydroxymethyl group (-CH₂OH) and potentially further to a carboxylic acid (-COOH).
Aliphatic Hydroxylation: The propanoic acid side chain could also undergo hydroxylation.
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which greatly increases water solubility and facilitates excretion. drughunter.comresearchgate.net
Glucuronidation: This is a major Phase II pathway for compounds containing a carboxylic acid moiety. nih.govuomus.edu.iq The propanoic acid group of this compound is a prime substrate for UDP-glucuronosyltransferases (UGTs), which would catalyze the formation of an acyl glucuronide. This is often the most common conjugation reaction for drugs with carboxylic acid groups. researchgate.net
Sulfation: Mediated by sulfotransferases (SULTs), sulfation is another key conjugation pathway. nih.gov If Phase I metabolism introduces a hydroxyl group onto the phenyl ring, this new phenolic group would be a substrate for sulfation. nih.gov
Amino Acid Conjugation: Carboxylic acids can also be conjugated with amino acids like glycine. This pathway would involve the activation of the propanoic acid group, followed by its linkage to the amino acid. drughunter.com
Enzyme (e.g., Cytochrome P450) Isoform Identification and Reaction Phenotyping
Identifying the specific CYP isoforms responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions. nih.gov Six main CYP enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4) are responsible for approximately 90% of all drug oxidation. nih.gov Reaction phenotyping studies use a panel of recombinant human CYP isoforms or chemical inhibitors specific to certain isoforms to pinpoint which enzymes metabolize the compound. pensoft.net For a novel compound like this compound, determining the involvement of major isoforms like CYP3A4, which metabolizes over 50% of medicines, would be a research priority. medsafe.govt.nz
Table 2: Hypothetical CYP450 Reaction Phenotyping Results
| CYP Isoform | Metabolite Formation Rate (relative %) | Method |
|---|---|---|
| CYP1A2 | Data Not Available | Recombinant Human Isoform |
| CYP2C9 | Data Not Available | Recombinant Human Isoform |
| CYP2C19 | Data Not Available | Recombinant Human Isoform |
| CYP2D6 | Data Not Available | Recombinant Human Isoform |
| CYP3A4 | Data Not Available | Recombinant Human Isoform |
Comparative Metabolism Across Different In Vitro or Animal Research Species
Metabolic pathways can vary significantly between species (e.g., rat, mouse, human), which can lead to mispredictions of human pharmacokinetics and toxicity if based solely on animal models. bham.ac.uk Therefore, comparative in vitro metabolism studies using liver microsomes or hepatocytes from different species are conducted. nuvisan.com For instance, research has shown that the metabolic rate of certain compounds can be significantly higher in rat liver preparations than in human liver preparations. birmingham.ac.uknih.gov Such studies are essential for selecting the most appropriate animal model for further non-clinical research and for scaling in vitro data to predict human clearance. nih.govmdpi.com
Role of Metabolism in Modulating Biological Activity in Research Contexts
Metabolism can profoundly alter the biological activity of a compound. The transformation of a parent molecule can lead to several outcomes:
Inactivation/Detoxification: Often, metabolism converts a biologically active compound into inactive metabolites that are more easily excreted. This is a primary function of drug metabolism. neu.edu.tr
Activation (Prodrugs): In some cases, an inactive or less active parent compound (a prodrug) is metabolized into a pharmacologically active metabolite. neu.edu.tr
Formation of Reactive/Toxic Metabolites: Some metabolic pathways can generate chemically reactive metabolites that can cause cellular damage or toxicity.
Environmental Fate and Degradation Studies of 2 3 Fluoro 5 Methylphenyl Propanoic Acid
Photodegradation Mechanisms and Products in Aquatic and Atmospheric Systems
The photodegradation of 2-(3-Fluoro-5-methylphenyl)propanoic acid in aquatic and atmospheric environments is anticipated to be a significant transformation pathway. For structurally related aromatic fluorine compounds, photolysis is a known degradation route, with the primary product often being the fluoride (B91410) ion nih.gov. The rate of this degradation is typically dependent on factors such as pH and the presence of photosensitizing substances in the water nih.gov.
In aquatic systems, direct photolysis can occur when the compound absorbs ultraviolet radiation from sunlight. This can lead to the cleavage of the carbon-fluorine bond, a critical step in the detoxification of fluorinated organic molecules nih.govresearchgate.net. The presence of hydroxyl radicals, which are powerful oxidizing agents found in sunlit waters, can significantly accelerate the degradation process nih.gov.
In the atmosphere, volatile organic compounds can undergo photooxidation. While the volatility of this compound is not documented, analogous compounds can be transported in the atmosphere and degraded by hydroxyl radicals itrcweb.org.
Potential Photodegradation Products:
| Precursor Compound | Potential Photodegradation Products | Environmental Matrix |
| This compound | Fluoride ions, hydroxylated derivatives, smaller organic acids | Aquatic and Atmospheric |
Biodegradation Pathways in Soil and Water Environments
The biodegradation of this compound is likely to be a key process in its removal from soil and water. Studies on similar non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) have shown that they are biodegradable, although removal rates can be variable in wastewater treatment plants nih.govfrontiersin.org.
Microorganisms in soil and activated sludge have demonstrated the ability to degrade arylpropionic acids. The biodegradation of ibuprofen, for example, is often initiated by hydroxylation, followed by oxidation of the side chain and cleavage of the aromatic ring mdpi.com. Several bacterial strains, including those from the genera Pseudomonas and Achromobacter, have been identified as capable of degrading ibuprofen frontiersin.orgmdpi.com.
The presence of a fluorine atom on the aromatic ring of this compound may influence its biodegradability. The carbon-fluorine bond is the strongest single bond in organic chemistry, making it resistant to microbial degradation nih.govresearchgate.net. However, microorganisms have evolved enzymatic mechanisms to cleave this bond, often through hydroxylation reactions that lead to the formation of unstable intermediates and the subsequent release of fluoride ions researchgate.net. Co-metabolism, where the degradation occurs in the presence of another carbon source, may enhance the biodegradation rate ijbiotech.com.
Potential Biodegradation Metabolites:
| Parent Compound | Potential Intermediate Metabolites | Degrading Microorganisms (Examples for Analogs) |
| This compound | Hydroxylated propanoic acid derivatives, catechols | Pseudomonas sp., Achromobacter sp., Patulibacter sp. frontiersin.orgmdpi.com |
Persistence and Transformation Studies in Model Ecosystems
The persistence of this compound in the environment will be determined by the interplay of photodegradation, biodegradation, and sorption processes. Based on studies of other NSAIDs, it can be inferred that this compound may exhibit moderate persistence in aquatic environments. For instance, while ibuprofen is often largely removed in wastewater treatment, residual amounts are frequently detected in surface waters nih.gov.
The fluorinated nature of the molecule could contribute to its persistence. Per- and polyfluoroalkyl substances (PFAS), a class of highly fluorinated compounds, are known for their extreme persistence in the environment itrcweb.orgnih.gov. While this compound is not a PFAS, the strength of the carbon-fluorine bond may slow its degradation relative to non-fluorinated analogs nih.gov.
Transformation products resulting from incomplete degradation may also be of environmental relevance. For other pharmaceuticals, transformation products can sometimes be more persistent or toxic than the parent compound.
Sorption, Leaching, and Volatilization Characteristics in Environmental Matrices
The mobility of this compound in the environment will be governed by its sorption to soil and sediment, its potential to leach into groundwater, and its volatility.
Sorption: As a carboxylic acid, the sorption of this compound is expected to be highly pH-dependent. At typical environmental pH values (6-8), the carboxylic acid group will be deprotonated, resulting in a negatively charged molecule. This will limit its sorption to negatively charged soil and sediment particles. Studies on other NSAIDs like ibuprofen and diclofenac have shown that their sorption to various materials, including microplastics and biochar, is generally low under environmentally relevant pH conditions and is highest under acidic conditions where the compounds are in their non-ionized form nih.govrsc.orgresearchgate.net.
Leaching: Due to its likely low sorption potential in many soil types, this compound may have a moderate to high potential for leaching into groundwater.
Volatilization: The volatility of this compound is not documented. However, given its carboxylic acid functional group and molecular weight, it is not expected to be highly volatile from water surfaces.
Sorption Coefficients of Structurally Similar NSAIDs:
| Compound | Sorbent | Sorption Coefficient (Kd or Koc) | pH Conditions |
| Ibuprofen | Polyethylene microplastics | Low under neutral pH | pH dependent nih.govresearchgate.net |
| Diclofenac | Polyethylene microplastics | Highest among tested NSAIDs | pH dependent nih.govresearchgate.net |
| Naproxen | Polyethylene microplastics | Low under neutral pH | pH dependent nih.govresearchgate.net |
Future Research Directions and Emerging Opportunities for 2 3 Fluoro 5 Methylphenyl Propanoic Acid
Exploration of Novel Synthetic Methodologies for Sustainable Production
The sustainable production of structurally related 2-arylpropanoic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens," is an active area of research. Future investigations for compounds like 2-(3-Fluoro-5-methylphenyl)propanoic acid would likely focus on green chemistry principles. Key areas of exploration could include:
Biocatalytic Synthesis: The use of enzymes to catalyze the synthesis of optically pure (S)-profens is a promising sustainable approach. Research in this area aims to overcome the limitations of traditional chemical synthesis, offering high enantioselectivity and reducing the environmental impact. rsc.org
Flow Chemistry: Continuous flow processing offers enhanced control over reaction parameters, improving safety and productivity in the synthesis of fine chemicals, including fluorinated compounds. rsc.orgresearchgate.netmit.edu This methodology is particularly advantageous for handling hazardous reagents often used in fluorination reactions. beilstein-journals.orgvapourtec.com
Asymmetric Catalysis: The development of novel asymmetric catalysts is crucial for producing single-enantiomer pharmaceuticals. Research into new organometallic frameworks and optimizing catalytic active centers could lead to more efficient and selective syntheses. scispace.com Chiral Brønsted acids and bases, as well as hypervalent iodine catalysts, have shown promise in various asymmetric transformations. nih.gov
Discovery of Undiscovered Biological Targets and Mechanisms
While the biological targets of many arylpropanoic acids are known (primarily cyclooxygenase enzymes), the specific interactions and potential novel targets for a fluorinated analogue like This compound remain unexplored. Future research could focus on:
Enzyme Inhibition Studies: The incorporation of fluorine can significantly alter a molecule's electronic properties, potentially leading to unique interactions with biological targets. rroij.com Screening against a wide range of enzymes could reveal novel inhibitory activities. For instance, fluorinated compounds have been investigated as inhibitors of mammalian carboxylesterases and bacterial enzymes. nih.govunamur.be
Mechanism of Action Elucidation: The fluorine atom's effect on the metabolic stability and binding affinity of a compound could lead to novel mechanisms of action. rroij.com Investigating these aspects is crucial for understanding the full therapeutic potential and any off-target effects.
A study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a different fluorinated carboxylic acid, demonstrated inhibitory activity against Aurora A kinase, highlighting the potential for this class of compounds to interact with targets beyond the traditional scope of NSAIDs. mdpi.com
Application as a Building Block in Advanced Materials Science Research
Fluorinated compounds are valuable building blocks in materials science due to the unique properties conferred by the fluorine atom, such as thermal stability and altered electronic characteristics. man.ac.ukfluorochem.co.uksigmaaldrich.comyoutube.com Potential applications for This compound could include:
Polymer Synthesis: Fluorinated monomers are used to create polymers with specialized properties like water resistance and durability. man.ac.uk
Functional Materials: The incorporation of fluorine can be used to tune the electronic properties of materials for applications in bio-electronics and functional coatings. alfa-chemistry.com
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. nih.gov For a compound like This compound , these technologies could be applied to:
Retrosynthesis Prediction: AI-driven tools can predict synthetic pathways, accelerating the development of efficient and cost-effective manufacturing processes. mit.educhemcopilot.comgrace.comatomfair.comnih.gov
Property Prediction: Machine learning models can predict the physicochemical and biological properties of novel compounds, aiding in the design of molecules with desired characteristics. rsc.orgchemrxiv.orgrsc.orgarxiv.orgnih.gov Recent advancements have focused on accurately predicting properties like lipophilicity and pKa for fluorinated compounds. chemrxiv.org
De Novo Design: Generative AI algorithms can design novel molecules with predicted antimicrobial or other therapeutic activities, vastly expanding the chemical space for drug discovery. rswebsols.comyoutube.comscienceblog.com
Development of Advanced Analytical Platforms for Comprehensive Characterization
A full understanding of This compound would require comprehensive characterization using advanced analytical techniques. Future research would necessitate the development of specific methods for this compound, likely drawing on established platforms for similar molecules:
Hyphenated Techniques: The combination of separation techniques (like HPLC or GC) with spectroscopic methods (like MS or NMR) is essential for the analysis of complex mixtures and the identification of unknown compounds. actascientific.comiosrjournals.orgijnrd.orgnih.govnih.gov
NMR Spectroscopy: 19F NMR is a powerful tool for the structure elucidation of fluorinated molecules, offering high sensitivity and a large chemical shift dispersion. jeol.comnih.govresearchgate.netrsc.orgrsc.org
Chiral Separation: As This compound is a chiral compound, methods for separating its enantiomers, such as chiral high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC), would be crucial for pharmacological studies. nih.govnih.govamanote.comresearchgate.netresearchgate.net
Q & A
Q. What are the standard synthetic routes for preparing 2-(3-Fluoro-5-methylphenyl)propanoic acid?
- Methodological Answer : The compound is typically synthesized via aryl coupling reactions (e.g., Suzuki-Miyaura coupling) using halogenated precursors, followed by hydrolysis of the ester intermediate to yield the carboxylic acid. For example, a fluorinated phenylboronic acid derivative (e.g., 3-fluoro-5-methylphenylboronic acid) can react with a β-keto ester under palladium catalysis, followed by acidic or basic hydrolysis .
- Key Considerations : Optimize reaction conditions (temperature, catalyst loading) to minimize defluorination, a common side reaction in fluorinated systems. Post-synthesis purification via recrystallization or column chromatography is critical for removing Pd residues .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use multi-modal analytical techniques :
- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for methyl and fluorophenyl groups; ¹⁹F NMR for fluorine environment analysis) .
- HPLC-MS : Assess purity (>95%) and detect trace impurities. Reverse-phase columns with acidic mobile phases (e.g., 0.1% formic acid) are recommended for optimal retention .
- Melting Point Analysis : Compare observed mp (e.g., 85–89°C for analogous compounds) with literature values .
Q. What are the best practices for handling and storing this compound?
- Methodological Answer :
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Lyophilized forms are stable for >2 years under inert gas (e.g., argon) .
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) for biological assays. For aqueous solutions, prepare fresh stock solutions due to potential hydrolysis at neutral/basic pH .
Advanced Research Questions
Q. How can researchers design assays to evaluate the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or lipoxygenase (LOX) using fluorometric or colorimetric substrates. For example, monitor prostaglandin E₂ (PGE₂) production in cell lysates via ELISA .
- Cell-Based Studies : Use cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects via MTT assays. Include fluorinated analogs (e.g., 3-(4-fluorophenyl) derivatives) as controls to study substituent effects .
Q. What strategies can resolve contradictions in reported data on the compound’s reactivity or bioactivity?
- Methodological Answer :
- Orthogonal Validation : Replicate experiments using alternative methods (e.g., LC-MS vs. UV-Vis for quantification). For instance, conflicting solubility data can be resolved by testing in multiple solvents (DMSO vs. ethanol) .
- Meta-Analysis : Compare datasets across studies while accounting for variables like impurity profiles (e.g., residual Pd in catalytic syntheses) .
Q. How do computational methods aid in predicting the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use tools like AutoDock Vina to model binding to COX-2 or PPARγ. The fluorophenyl group’s electronegativity may enhance hydrogen bonding with active-site residues .
- QSAR Modeling : Corrogate substituent effects (e.g., fluoro vs. chloro at position 3) on activity using descriptors like logP and polar surface area .
Q. What are the challenges in studying the environmental stability of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
